4-(3-Chlorobenzoyl)-2-methylpyridine
Overview
Description
The compound “4-(3-Chlorobenzoyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 4th position and a methyl group at the 2nd position of the pyridine ring. The benzoyl group is further substituted with a chlorine atom at the 3rd position .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, similar compounds are often synthesized through nucleophilic substitution reactions. For instance, benzoyl chlorides can be synthesized by chlorination of benzoyl chloride at controlled temperatures .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a benzoyl group attached at the 4th position and a methyl group at the 2nd position. The benzoyl group would have a chlorine atom at the 3rd position .Scientific Research Applications
Hydrogen Bonded Supramolecular Associations
4-(3-Chlorobenzoyl)-2-methylpyridine demonstrates its utility in the study of hydrogen-bonded supramolecular associations. For instance, research involving 2-amino-4-methylpyridinium salts with chlorobenzoates shows extensive classical hydrogen bonds and other noncovalent interactions, offering insights into molecular salt formation and crystal packing (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Electrophoretic Separation Optimization
Studies have utilized substituted methylpyridines, including 4-methylpyridines, to explore the relationship between pH and separation in capillary electrophoresis. This research enhances understanding of how pH adjustments can improve separation processes in electrophoretic methods (Wren, 1991).
Synthesis and Functionalization
Research on the functionalization of pyridinylmethyl compounds, including derivatives of 4-methylpyridines, has been conducted to develop efficient synthetic processes for potential drug candidates. This includes studies on bisalkylation processes and other chemical modifications (Pesti et al., 2000).
Structural Analysis and Weak Interactions
The study of isomeric imides, including chloro-N-(chlorobenzoyl)-N-(pyridyl)benzamides, has provided detailed insights into the role of weak interactions like hydrogen bonding and halogen bonding in the formation of molecular structures. This research is pivotal in understanding the molecular conformations and interactions in compounds related to this compound (Mocilac et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as carvacrol and thymol derivatives have been found to target insect odorant binding proteins and/or acetylcholinesterase . These targets play a crucial role in the nervous system of insects, making them potential targets for insecticides .
Mode of Action
For instance, the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
Based on the potential targets mentioned above, it can be hypothesized that the compound might interfere with the normal functioning of the nervous system in insects, thereby exerting its insecticidal effects .
Result of Action
Given its potential targets, it can be inferred that the compound might disrupt the normal functioning of the nervous system in insects, leading to their death .
Properties
IUPAC Name |
(3-chlorophenyl)-(2-methylpyridin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAIGFHJSFLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.